2-Butyl-1-dodecanol

Description

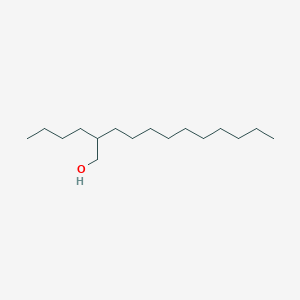

Structure

3D Structure

Properties

CAS No. |

21078-85-3 |

|---|---|

Molecular Formula |

C16H34O |

Molecular Weight |

242.44 g/mol |

IUPAC Name |

2-butyldodecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-3-5-7-8-9-10-11-12-14-16(15-17)13-6-4-2/h16-17H,3-15H2,1-2H3 |

InChI Key |

UMKNBNWWXLQQGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCC)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-dodecanol is a primary alcohol that belongs to the class of Guerbet alcohols. These alcohols are characterized by their branched structure, with the branching located at the beta position relative to the hydroxyl group. This unique structure imparts desirable properties such as a low melting point, low volatility, and excellent thermal and oxidative stability.[1][2] Consequently, this compound and other Guerbet alcohols find extensive use as emollients and lubricants in the cosmetics and metalworking industries. While not a common excipient in drug formulations, its properties suggest potential applications where a stable, non-volatile, and skin-compatible vehicle may be required. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data for this specific compound is available, other properties are estimated based on data from homologous Guerbet alcohols such as 2-butyl-1-octanol and 2-octyl-1-dodecanol due to a lack of specific experimental data for this compound.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₆H₃₄O | [3] |

| Molecular Weight | 242.45 g/mol | [3] |

| Appearance | Colorless, oily liquid | General property of Guerbet alcohols |

| Density | 0.835 g/cm³ | [3] |

| Boiling Point | Estimated to be higher than 2-butyl-1-octanol (145-149 °C) | Based on homologous series trends |

| Melting Point | Expected to be below 0 °C | Based on data for 2-octyl-1-dodecanol (-1 to 1 °C)[4][5] |

| Refractive Index | No data available | |

| Solubility in Water | Practically insoluble | General property of long-chain alcohols[6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents | General property of long-chain alcohols[6] |

Experimental Protocols

The determination of the chemical and physical properties of this compound should be conducted using standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[1][7]

Determination of Boiling Point (OECD TG 103)

The boiling point is determined using the ebulliometer method. A sample of this compound is placed in an ebulliometer, which is an apparatus designed for the precise measurement of boiling points. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. The pressure is measured simultaneously to allow for correction to standard pressure (101.325 kPa).

Determination of Melting Point (OECD TG 102)

The melting point can be determined using a capillary tube method. A small amount of solidified this compound is introduced into a capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.

Determination of Density (OECD TG 109)

The density of liquid this compound is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the sample by its volume. The measurement should be performed at a constant temperature, typically 20 °C.

Determination of Water Solubility (OECD TG 105)

The flask method is commonly used to determine the water solubility of substances with low solubility. An excess amount of this compound is added to a flask containing purified water. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography, after separation of the undissolved substance.

Synthesis of this compound

This compound is synthesized via the Guerbet reaction, which involves the base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[1] For the synthesis of this compound, the starting material is 1-octanol.

The overall reaction is as follows:

2 CH₃(CH₂)₇OH → CH₃(CH₂)₁₁(CH₂CH₂CH₂CH₃)CH₂OH + H₂O

A general experimental protocol is as follows:

-

1-Octanol is mixed with a catalytic amount of a strong base, such as sodium octoxide or potassium hydroxide.

-

The mixture is heated to a high temperature, typically in the range of 200-250 °C, under an inert atmosphere to prevent oxidation.

-

The reaction is allowed to proceed for several hours, during which water is continuously removed to drive the equilibrium towards the product.

-

After the reaction is complete, the mixture is cooled, and the catalyst is neutralized.

-

The product, this compound, is then purified by fractional distillation under reduced pressure.

Caption: Guerbet reaction pathway for the synthesis of this compound.

Spectroscopic Data

No specific experimental spectra for this compound are readily available in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure and by comparison with analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chains.

-

C-O stretch: A distinct absorption band in the region of 1000-1100 cm⁻¹ corresponding to the stretching vibration of the C-O bond of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would exhibit the following key signals:

-

A triplet at approximately 0.9 ppm corresponding to the terminal methyl groups of the alkyl chains.

-

A broad multiplet between 1.2 and 1.6 ppm arising from the numerous methylene (-CH₂-) groups in the long alkyl chains.

-

A doublet at approximately 3.5 ppm corresponding to the two protons of the -CH₂OH group.

-

A multiplet around 1.4-1.7 ppm for the single proton at the branch point (-CH-).

-

A singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would show:

-

A peak for the carbon of the -CH₂OH group at approximately 65 ppm.

-

A series of peaks between 14 and 40 ppm for the carbons of the alkyl chains.

-

A peak around 40-45 ppm for the methine carbon at the branch point.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a small or absent molecular ion peak (m/z = 242). The fragmentation pattern would be dominated by the loss of water (M-18) and alpha-cleavage, leading to the loss of a butyl radical (M-57) or a C₁₁H₂₃ radical (M-155).

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. This compound [stenutz.eu]

- 4. 2-Octyl-1-dodecanol 97 5333-42-6 [sigmaaldrich.com]

- 5. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. store.astm.org [store.astm.org]

Spectroscopic Profile of 2-Butyl-1-dodecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butyl-1-dodecanol. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted data and analogous data from structurally similar long-chain alcohols. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of related chemical entities.

Chemical Structure and Properties

This compound is a branched-chain primary alcohol, specifically a Guerbet alcohol. These types of alcohols are known for their unique physical and chemical properties, including low volatility, excellent thermal stability, and liquid state over a wide range of temperatures.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₄O |

| Molecular Weight | 242.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5333-48-2 |

| Structure |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | d | 2H | -CH₂-OH |

| ~1.5 | m | 1H | -CH(CH₂OH)- |

| ~1.2-1.4 | m | 22H | -(CH₂)ₙ- (in both chains) |

| ~0.9 | t | 6H | -CH₃ (terminal methyls) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~65 | -CH₂-OH |

| ~40 | -CH(CH₂OH)- |

| ~32-34 | -(CH₂)ₙ- (carbons adjacent to branch and terminal ends) |

| ~22-30 | -(CH₂)ₙ- (bulk methylene carbons) |

| ~14 | -CH₃ (terminal methyls) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are characteristic of a primary alcohol.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| 1450-1470 | Medium | C-H bend (methylene and methyl) |

| 1050-1070 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of long-chain alcohols is characterized by alpha-cleavage and dehydration.

Table 5: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 242 | [M]⁺ (Molecular Ion) |

| 224 | [M-H₂O]⁺ (Loss of water) |

| 185 | [M-C₄H₉]⁺ (Alpha-cleavage, loss of butyl radical) |

| 143 | [M-C₇H₁₅]⁺ (Alpha-cleavage, loss of heptyl radical) |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a long-chain alcohol like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 300-500 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

¹³C NMR Acquisition:

-

Instrument: 75-125 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0 to 220 ppm

-

Proton decoupling: Broadband decoupling.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Injector temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp up to a high temperature (e.g., 300 °C) to ensure elution.

-

Carrier gas: Helium.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-500 amu.

-

Ion source temperature: 230 °C.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solution: A Technical Guide to the Solubility of 2-Butyl-1-dodecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 2-Butyl-1-dodecanol, a branched-chain Guerbet alcohol. Understanding its behavior in various organic solvents is crucial for its application in diverse fields, including cosmetics, lubricants, and as a solvent or solubilizer in chemical synthesis and pharmaceutical formulations. This document provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a logical workflow for assessing its miscibility.

Core Concepts in Solubility

The solubility of an alcohol is primarily dictated by the interplay between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. While the hydroxyl group can form hydrogen bonds with polar solvents, the bulky hydrocarbon tail favors interactions with nonpolar molecules. In the case of this compound, a C16 alcohol, the long, branched alkyl chain significantly influences its solubility, making it generally more soluble in nonpolar organic solvents and sparingly soluble in polar solvents like water. The branching in Guerbet alcohols, such as this compound, contributes to their liquidity at lower temperatures and their effectiveness as lubricants and superfatting agents.[1][2][3][4]

Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in a selection of common organic solvents. This information is inferred from the general behavior of Guerbet alcohols and long-chain fatty alcohols.

| Solvent Classification | Solvent Example | Expected Solubility | Rationale |

| Nonpolar, Aprotic | Hexane | Soluble / Miscible | The long, nonpolar alkyl chain of this compound will readily interact with the nonpolar hexane molecules through van der Waals forces. |

| Toluene | Soluble / Miscible | The aromatic, nonpolar nature of toluene makes it a good solvent for the hydrophobic portion of this compound. | |

| Polar, Aprotic | Acetone | Soluble / Miscible | While acetone has a polar carbonyl group, its overall character allows for the solubilization of long-chain alcohols. |

| Ethyl Acetate | Soluble / Miscible | As an ester with both polar and nonpolar characteristics, ethyl acetate is a versatile solvent capable of dissolving this compound. | |

| Tetrahydrofuran (THF) | Soluble / Miscible | The ether linkage in THF provides some polarity, but the cyclic hydrocarbon structure allows for good interaction with the alkyl chain of the alcohol. | |

| Polar, Protic | Ethanol | Soluble / Miscible | Shorter-chain alcohols like ethanol are good solvents for longer-chain alcohols due to the ability of both to engage in hydrogen bonding and the interaction of their respective alkyl chains. |

| Methanol | Soluble | Methanol, being more polar than ethanol, may show slightly lower but still significant solubility for this compound. | |

| Water | Insoluble / Very Low | The dominant hydrophobic character of the C16 alkyl chain of this compound overcomes the hydrogen bonding potential of the single hydroxyl group, leading to very poor water solubility. |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the visual determination of miscibility or the point of saturation.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Calibrated glass vials or test tubes with stoppers

-

Pipettes or burettes for accurate volume measurement

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect solubility.

-

Initial Miscibility Test:

-

In a glass vial, add a known volume of the organic solvent (e.g., 1 mL).

-

To this, add an equal volume of this compound.

-

Stopper the vial and vortex or stir the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand and observe. If the mixture remains a single, clear phase, the two liquids are considered miscible in that proportion. If two distinct layers form, they are immiscible.

-

-

Semi-Quantitative Solubility Determination (if not fully miscible):

-

Start with a known volume of the solvent in a vial placed in a constant temperature bath (e.g., 25°C).

-

Incrementally add small, known volumes of this compound to the solvent.

-

After each addition, stopper the vial and mix thoroughly until the solute is completely dissolved.

-

Continue adding the solute until a slight, persistent cloudiness or the formation of a separate layer is observed, indicating that the saturation point has been reached.

-

Record the total volume of this compound added to reach saturation.

-

-

Data Reporting:

-

For miscible liquids, report as "miscible" at the tested temperature.

-

For partially soluble liquids, calculate the solubility in terms of volume/volume percentage (v/v%) or convert to a mass/volume basis using the density of this compound (approximately 0.835 g/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Melting and Boiling Points of 2-Butyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the melting and boiling points of 2-Butyl-1-dodecanol. Due to a lack of specific experimentally determined values for this compound in readily available literature, this guide also includes data on structurally similar compounds to provide a reasonable estimation of its physical properties.

Estimated Physical Properties of this compound

This compound is a C16 Guerbet alcohol. Guerbet alcohols are branched, primary alcohols that are known for their low melting points and high boiling points relative to their linear isomers[1]. These properties make them useful as lubricants, solvents, and emollients in various industrial applications, including pharmaceuticals and cosmetics.

While specific experimental data for this compound is not available, we can infer its likely physical properties by examining related compounds. The table below summarizes the melting and boiling points of structurally analogous alcohols.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound (Estimate) | C16H34O | Not available | Not available | A C16 Guerbet alcohol. |

| 1-Dodecanol | C12H26O | 24 | 259 | Linear C12 alcohol, for comparison of branching effect.[2][3][4][5] |

| 2-Octyl-1-dodecanol | C20H42O | -1 to 1 | 234-238 / 33 mmHg | A higher molecular weight C20 Guerbet alcohol.[6] |

Based on the trends observed in Guerbet alcohols, this compound is expected to be a liquid at room temperature with a relatively low melting point and a high boiling point, likely intermediate between that of a C12 and a C20 Guerbet alcohol.

Experimental Protocols for Determination of Melting and Boiling Points

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of long-chain alcohols like this compound.

2.1. Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds.[1]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (if the sample is crystalline)

-

-

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

2.2. Boiling Point Determination (Distillation Method)

This method is used for determining the boiling point of liquid samples at atmospheric pressure.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated) with adapter

-

Heating mantle or oil bath

-

Boiling chips

-

-

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Measurement: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The boiling point is typically recorded as a range over which the liquid distills.

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on pressure. If the pressure is not at standard atmospheric pressure (760 mmHg), a correction may be needed.

-

Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the melting and boiling points of a long-chain alcohol.

Caption: Workflow for determining melting and boiling points.

References

Toxicological Profile of 2-Butyl-1-dodecanol: An In-depth Technical Guide

Introduction

2-Butyl-1-dodecanol, a member of the Guerbet alcohols chemical family, is a branched-chain primary alcohol. Its unique physical and chemical properties, such as low volatility, liquidity at low temperatures, and excellent lubricity, have led to its use in a variety of industrial applications, including cosmetics, lubricants, and as a chemical intermediate.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe handling and use.

Due to the limited availability of direct toxicological data for this compound, this guide employs a scientifically accepted read-across approach. This method utilizes data from structurally similar Guerbet alcohols to predict the toxicological properties of the target substance. The selected analogues for this assessment are 2-hexyl-1-decanol, 2-octyl-1-dodecanol, and 2-ethyl-1-hexanol, which share a common chemical class and are expected to have similar metabolic pathways and toxicological profiles.[2][3]

This technical guide provides a comprehensive overview of the toxicological profile of this compound, covering acute toxicity, skin and eye irritation, skin sensitization, mutagenicity, and repeated-dose toxicity. Detailed experimental protocols for key toxicological studies are provided, along with visual representations of the read-across strategy and representative experimental workflows.

Read-Across Justification

The use of a read-across approach is justified based on the structural and metabolic similarities among Guerbet alcohols. These branched-chain primary alcohols are part of a homologous series, and their toxicological properties are expected to be comparable.[4] The primary metabolic pathway for these alcohols involves oxidation to the corresponding aldehyde and carboxylic acid, followed by further metabolism. This shared metabolic fate supports the assumption of similar systemic toxicity profiles.[2] Regulatory bodies and scientific literature support the use of read-across for this class of chemicals to fill data gaps, reducing the need for redundant animal testing.[3]

Figure 1: Read-across approach for this compound.

Data Presentation

The following tables summarize the available quantitative toxicological data for the selected analogue compounds.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Analogue Compound |

| LD50 | Rat | Oral | > 40 mg/kg | 2-Hexyl-1-decanol |

| LD50 | Rabbit | Dermal | 2 mg/kg | 2-Hexyl-1-decanol |

| LD50 | Rat, Mouse, Guinea Pig, Rabbit | Oral | >3000 mg/kg bw | 2-Ethyl-1-hexanol[5] |

Table 2: Skin and Eye Irritation

| Endpoint | Species | Result | Analogue Compound |

| Skin Irritation | Rabbit | Irritating | 2-Octyl-1-dodecanol[2] |

| Skin Irritation | Rabbit | Moderately irritating | 2-Ethyl-1-hexanol[4] |

| Eye Irritation | Rabbit | Irritating | 2-Octyl-1-dodecanol[2] |

| Eye Irritation | Rabbit | Severely irritating | 2-Ethyl-1-hexanol[4] |

Table 3: Skin Sensitization

| Endpoint | Species | Result | Analogue Compound |

| Skin Sensitization | Guinea Pig | Negative | 2-Hexyl-1-decanol |

Table 4: Mutagenicity

| Test Type | Test System | Result | Analogue Compound |

| Germ Cell Mutagenicity | Hamster Ovary | Negative | 2-Hexyl-1-decanol |

| In vitro and in vivo assays | - | Not mutagenic | 2-Ethyl-1-hexanol[6] |

Table 5: Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Effects Observed at LOAEL | Analogue Compound |

| 90-day | Rat | Oral | 125 mg/kg bw/day | Effects on liver and stomach at 250 mg/kg bw/day | 2-Ethyl-1-hexanol[5] |

| 14-day | Rat | Oral (Gavage) | 352 mg/kg/day | Significant increase in liver weight and number of hepatic peroxisomes at 702 mg/kg/day | 2-Ethyl-1-hexanol[7] |

| 21-day | Rat | Oral (Diet) | - | Decreased serum lipids, increased liver weights, and an increase in liver peroxisomes at ~1000 mg/kg/day | 2-Ethyl-1-hexanol[7] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Test Principle: To assess the potential short-term hazards of a substance when it comes into contact with the skin.

-

Test System: Young adult albino rabbits are typically used.

-

Dose Levels and Administration: A limit test is often performed first at a dose of 2000 mg/kg body weight. If mortality or morbidity is observed, a full study with at least three dose levels is conducted. The test substance is applied uniformly over a shaved area of at least 10% of the body surface and held in contact with the skin under a porous gauze dressing for 24 hours.

-

Observation Parameters and Duration: Animals are observed for mortality and clinical signs of toxicity at 1, 2, 4, and 6 hours after application and then daily for 14 days. Body weight is recorded weekly.

-

Evaluation of Results: The LD50 (median lethal dose) is calculated if sufficient data are available. All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Test Principle: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Albino rabbits are the recommended species.

-

Dose Levels and Administration: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch.

-

Observation Parameters and Duration: The patch is removed after a 4-hour exposure period. Skin reactions (erythema and edema) are scored at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8]

-

Evaluation of Results: The mean scores for erythema and edema are calculated for each animal at each observation time. The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Test Principle: To assess the potential of a substance to cause damage to the eye.

-

Test System: Albino rabbits are the recommended species.

-

Dose Levels and Administration: A single dose of 0.1 mL (for liquids) or not more than 100 mg (for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation Parameters and Duration: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.

-

Evaluation of Results: Scores for each effect are recorded at each observation point. The substance is classified based on the severity and persistence of the ocular lesions.

Figure 2: Workflow for OECD 404 Skin Irritation Test.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Test Principle: To detect gene mutations induced by a chemical, which cause the reversion of a mutation in a bacterial strain, allowing it to grow on a medium lacking a specific amino acid.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively.

-

Dose Levels and Administration: At least five different concentrations of the test substance are used. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The test substance is mixed with the bacterial culture and plated on a minimal agar medium.

-

Observation Parameters and Duration: Plates are incubated for 48-72 hours at 37°C.

-

Evaluation of Results: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the general toxicological effects of alcohols can provide some insights. High concentrations of alcohols can disrupt cell membranes due to their lipophilic nature, leading to cytotoxicity. For shorter-chain alcohols like ethanol, effects on signaling pathways such as mitogen-activated protein kinase (MAPK) have been observed, which can influence cell proliferation, differentiation, and apoptosis. It is plausible that longer-chain alcohols, if they reach sufficient intracellular concentrations, could also interfere with lipid-dependent signaling pathways or induce cellular stress responses. However, without specific data for this compound, any proposed pathway remains speculative.

Figure 3: Hypothetical Cellular Toxicity Pathway.

Conclusion

Based on a read-across approach using data from structurally similar Guerbet alcohols, this compound is predicted to have a low order of acute oral and dermal toxicity. It is expected to be a skin and eye irritant. The available data on an analogue suggests it is not a skin sensitizer and is not mutagenic. Repeated-dose studies on a close analogue indicate that the liver may be a target organ at higher dose levels. This toxicological profile, derived from robust analogue data, provides a strong basis for the safe handling and use of this compound in its intended applications. Further testing on this compound itself would be required to definitively confirm these findings.

References

- 1. US9840449B2 - Guerbet alcohols and methods for preparing and using same - Google Patents [patents.google.com]

- 2. LJMU Research Online [researchonline.ljmu.ac.uk]

- 3. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 4. scientificspectator.com [scientificspectator.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ecetoc.org [ecetoc.org]

In-Depth Technical Guide: Safety and Handling of 2-Butyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative toxicological data for 2-Butyl-1-dodecanol is limited in publicly available literature. This guide incorporates data from structurally similar long-chain alcohols, such as 2-Octyl-1-dodecanol and 1-Dodecanol, for a comprehensive overview. Users should always consult the manufacturer-specific Safety Data Sheet (SDS) for the most current and detailed information.

Executive Summary

This compound is a long-chain fatty alcohol. While specific toxicological data is sparse, information on analogous compounds indicates a low order of acute toxicity via oral and dermal routes. The primary hazards are associated with skin and eye irritation, which are characteristic of many fatty alcohols due to their ability to disrupt lipid barriers. This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound, including detailed experimental protocols for assessing key safety parameters.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its analogs is presented below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-n-butyl-1-dodecanol[1] |

| CAS Number | Data not available for this compound. (5333-42-6 for the related 2-Octyl-1-dodecanol)[2] |

| Molecular Formula | C16H34O[1] |

| Molecular Weight | 242.45 g/mol [1] |

| Appearance | Expected to be a clear, slightly yellow, odorless oil (based on 2-Octyl-1-dodecanol)[2] |

| Boiling Point | Data not available. (234-238 °C @ 33 mmHg for 2-Octyl-1-dodecanol)[3] |

| Melting Point | Data not available. (-1 to 1 °C for 2-Octyl-1-dodecanol)[3] |

| Flash Point | 188 °C (open cup) for 2-Octyl-1-dodecanol[3] |

| Autoignition Temperature | 241 °C @ 1,024 hPa for 2-Octyl-1-dodecanol[4] |

| Density | 0.838 g/mL at 25 °C for 2-Octyl-1-dodecanol[3] |

| Solubility | Practically insoluble in water; miscible with 96% ethanol (for 2-Octyl-1-dodecanol)[5] |

Toxicological Profile

The following table summarizes available toxicological data for analogous long-chain alcohols.

| Test | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg (for 1-Dodecanol)[6] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg (for 1-Dodecanol)[6] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 71 mg/L (1 h) (for 1-Dodecanol)[6] |

| Skin Irritation | Rabbit | Dermal | Severe (100 mg/24h) (for 2-Octyl-1-dodecanol)[2] |

| Eye Irritation | Rabbit | Ocular | Mild (100 mg/24h) (for 2-Octyl-1-dodecanol)[2] |

Experimental Protocols

Skin Irritation Testing (Based on OECD Guideline 404)

This protocol outlines the in vivo procedure for assessing the skin irritation potential of a substance.

-

Test System: Healthy, young adult albino rabbits are utilized.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape. An untreated area of skin serves as a control.

-

Exposure: The standard exposure period is 4 hours.

-

Observation: Following the exposure period, the patch is removed, and the skin is gently cleaned. The treated area is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal of the patch. If the effects persist, observations may be extended up to 14 days.

-

Scoring: The severity of erythema and edema is graded on a scale from 0 (no effect) to 4 (severe).

Eye Irritation Testing (Based on OECD Guideline 405)

This protocol details the in vivo method for evaluating eye irritation.

-

Test System: Healthy, young adult albino rabbits are used.

-

Procedure: The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are then gently held together for approximately one second.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours post-instillation. The reversibility of any observed lesions is monitored for up to 21 days.

-

Scoring: Ocular lesions are scored according to a standardized grading system.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

-

Apparatus: The test is conducted using a Pensky-Martens closed-cup tester.

-

Procedure: The sample is introduced into the test cup, and the lid is securely fastened. The sample is then heated at a slow, constant rate while being continuously stirred. At specific temperature intervals, an ignition source is introduced into the vapor space above the sample.

-

Determination: The flash point is defined as the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Mechanism of Action and Signaling Pathways

The primary mechanism of skin irritation by fatty alcohols involves the disruption of the stratum corneum's lipid barrier, rather than a specific receptor-mediated pathway.

-

Lipid Barrier Disruption: Fatty alcohols can intercalate into the lipid lamellae of the stratum corneum, disrupting its organized structure. This leads to an increase in transepidermal water loss (TEWL) and enhances the permeability of the skin to other potential irritants.[7]

-

Inflammatory Response: The compromised barrier function can trigger a non-specific inflammatory response in the underlying epidermis. Keratinocytes, when exposed to the irritant, can release pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α). This cascade of inflammatory mediators results in the clinical signs of irritation, including erythema and edema.

Caption: Generalized pathway for fatty alcohol-induced skin irritation.

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are recommended.

-

Skin Protection: Wear chemically resistant gloves, such as nitrile rubber.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Body Protection: A standard laboratory coat should be worn.

Handling and Storage

-

Handling: Avoid direct contact with skin and eyes, and prevent inhalation of vapors or mists. Ensure the work area is well-ventilated.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Fire-Fighting

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8]

-

Combustion Products: Hazardous decomposition products include carbon monoxide and carbon dioxide.

Spills and Disposal

-

Spill Cleanup: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Workflow Diagrams

Caption: A comprehensive workflow for the safe handling of this compound.

Caption: Experimental workflow for in vivo skin irritation testing (OECD 404).

Caption: Experimental workflow for in vivo eye irritation testing (OECD 405).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 2-Octyl-1-dodecanol 97 5333-42-6 [sigmaaldrich.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. jk-sci.com [jk-sci.com]

Purity standards for 2-Butyl-1-dodecanol

An In-depth Technical Guide to the Purity Standards of 2-Butyl-1-dodecanol

For researchers, scientists, and drug development professionals, ensuring the purity and quality of chemical compounds is paramount. This guide provides a comprehensive overview of the purity standards for this compound, a C16 Guerbet alcohol. Due to the limited availability of specific data for this compound, this document leverages established standards for closely related Guerbet alcohols, offering a robust framework for quality assessment.

Understanding this compound

This compound is a branched-chain primary alcohol, a member of the Guerbet alcohol family. These alcohols are known for their unique properties, including low volatility, excellent thermal stability, and liquid state at room temperature, which makes them valuable in various industrial and pharmaceutical applications. The synthesis of Guerbet alcohols can result in a mixture of related structures and residual starting materials, necessitating stringent quality control.

Purity Specifications

The purity of Guerbet alcohols is typically defined by a set of physical and chemical parameters. The following table summarizes common specifications for Guerbet alcohols in a similar class to this compound, based on industry standards for high-purity grades.[1][2]

| Parameter | Specification | Test Method |

| Alcohol Composition (as 2-alkyl-1-alkanol) | ≥ 90.0 wt. % | Gas Chromatography (GC) |

| Water Content | ≤ 0.1 wt. % | Karl Fischer Titration |

| Color | ≤ 10 Hazen | ASTM D1209 |

| Ester Number | ≤ 0.5 mg KOH/g | Titration |

| Acid Number | ≤ 0.05 mg KOH/g | Titration |

| Iodine Number | ≤ 0.5 g I₂/100g | Titration |

| Hydroxyl Number | 125–140 mg KOH/g | Titration |

| Carbonyl Number | ≤ 0.3 mg KOH/g | Titration |

Key Experimental Protocols

Accurate determination of the purity of this compound relies on a combination of analytical techniques. The primary methods employed are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components, alongside various titrimetric and spectroscopic methods for specific impurity classes.

Gas Chromatography (GC) for Purity Assay

Objective: To determine the percentage of this compound and to quantify related alcohol impurities.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as hexane or isopropanol. An internal standard (e.g., a long-chain alkane) may be added for improved quantification.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically employed for the separation of long-chain alcohols.

-

Injector: Split/splitless injector, operated at a high temperature (e.g., 250°C) to ensure complete volatilization.

-

Oven Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 300°C, held for 10 minutes.

-

Detector: FID operated at a high temperature (e.g., 300°C).

-

-

Analysis: The prepared sample is injected into the GC. The retention times of the peaks are compared with those of a certified reference standard of this compound to identify the main component. The peak areas are used to calculate the percentage purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Objective: To identify the chemical structures of unknown impurities.

Methodology: The sample preparation and GC conditions are similar to those described for GC-FID analysis. The key difference is the use of a Mass Spectrometer as the detector.

-

Ionization: Electron Ionization (EI) is commonly used to generate fragment ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) to propose a chemical structure. This is particularly useful for identifying isomeric impurities, byproducts from the Guerbet reaction, or residual starting materials.[3]

Karl Fischer Titration for Water Content

Objective: To quantify the amount of water in the sample.

Methodology:

-

Instrumentation: An automated Karl Fischer titrator is used.

-

Reagent: A Karl Fischer reagent (typically an iodine-sulfur dioxide-base solution in an alcohol solvent) is used.

-

Procedure: A known weight of the this compound sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically. The volume of titrant consumed is directly proportional to the amount of water in the sample.

Visualizing Workflows and Relationships

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.

References

An In-depth Technical Guide to 2-Butyl-1-dodecanol: A C16 Guerbet Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

2-Butyl-1-dodecanol is a branched-chain primary alcohol. Based on the principles of IUPAC nomenclature, the longest carbon chain containing the hydroxyl group is identified as the parent chain. In this case, the dodecane (12-carbon) chain substituted at the second carbon with a butyl group forms the longest continuous chain of sixteen carbons. Therefore, the correct IUPAC name for this compound is This compound . It belongs to a class of compounds known as Guerbet alcohols, which are β-alkylated dimer alcohols. These compounds are of significant interest in various industrial applications, including pharmaceuticals, due to their unique physical and chemical properties.

Molecular Structure:

Physicochemical Properties

| Property | This compound | 1-Hexadecanol (Cetyl Alcohol) | 2-Hexyl-1-decanol (C16 Guerbet Alcohol) |

| IUPAC Name | This compound | Hexadecan-1-ol | 2-Hexyl-1-decanol |

| CAS Number | 21078-85-3 | 36653-82-4 | 2425-77-6 |

| Molecular Formula | C16H34O | C16H34O | C16H34O |

| Molecular Weight | 242.45 g/mol [1] | 242.44 g/mol | 242.45 g/mol |

| Appearance | Colorless to slightly yellowish liquid (expected) | Waxy white solid | Colourless to slightly yellowish liquid |

| Density | 0.835 g/mL[1] | ~0.818 g/cm³ | 0.835-0.845 g/cm³ (at 20℃)[2] |

| Melting Point | Low (expected) | 49.3 °C | -30 °C (max)[2] |

| Boiling Point | High (expected) | 344 °C | Not specified |

| Viscosity | - | - | 40-50 mPa.s (at 20℃)[2] |

Synthesis of this compound: The Guerbet Reaction

This compound is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[3] This reaction typically requires high temperatures and a catalyst system composed of a base and a dehydrogenation/hydrogenation catalyst.

Reaction Pathway

The Guerbet reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

-

Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated to the saturated aldehyde.

-

Reduction: Finally, the saturated aldehyde is reduced to the primary alcohol product.

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of a Guerbet alcohol and can be adapted for the synthesis of this compound from 1-octanol.

Materials:

-

1-Octanol (starting alcohol)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)

-

Raney Nickel or a copper-based catalyst (co-catalyst)

-

Inert solvent (e.g., xylene), optional

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for reflux and distillation

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser fitted with a Dean-Stark trap to remove the water formed during the reaction.

-

Charging the Reactor: The flask is charged with 1-octanol and the basic catalyst (e.g., 1-5% by weight of the alcohol). A co-catalyst (e.g., Raney Nickel) can also be added at this stage.

-

Inert Atmosphere: The system is purged with an inert gas (nitrogen or argon) to remove air and prevent oxidation side reactions.

-

Heating and Reaction: The reaction mixture is heated to a high temperature, typically in the range of 200-250°C, with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Reaction Work-up: After the reaction is complete (i.e., no more water is evolved), the mixture is cooled to room temperature.

-

Catalyst Removal: The basic catalyst is neutralized with an acid (e.g., hydrochloric acid or sulfuric acid), and the resulting salt is removed by filtration or washing with water. The solid co-catalyst is removed by filtration.

-

Purification: The crude product is purified by vacuum distillation to separate the desired this compound from unreacted starting material and byproducts.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn. The reaction involves high temperatures and flammable materials.

Applications in Drug Development

The unique properties of Guerbet alcohols, such as their liquid nature at room temperature, low volatility, and low irritation potential, make them attractive for various applications in the pharmaceutical industry.[4][5]

Excipients in Formulations

Guerbet alcohols can be used as excipients in topical and transdermal drug delivery systems. Their emollient properties can improve the feel and spreadability of creams and ointments.[6] Their ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) can enhance drug delivery.[6]

Drug Delivery Systems

Branched-chain fatty alcohols, including Guerbet alcohols, have been investigated as components of advanced drug delivery systems. For instance, they can be used as the lipid core in nanostructured lipid carriers (NLCs) or as hydrophobic moieties in the formation of prodrug nanoassemblies.[7] The branched structure can influence the self-assembly properties and the release profile of the encapsulated drug.[7]

Conclusion

This compound, a C16 Guerbet alcohol, possesses a unique combination of properties that make it a valuable compound for researchers and professionals in drug development. Its synthesis via the well-established Guerbet reaction provides a route to a high-purity, branched-chain alcohol. While specific experimental data for this particular molecule is limited, its characteristics can be reliably inferred from its chemical class. Its potential as a versatile excipient and a component in advanced drug delivery systems warrants further investigation for the formulation of innovative and effective pharmaceutical products.

References

- 1. This compound [stenutz.eu]

- 2. en.dowpol.com [en.dowpol.com]

- 3. aocs.org [aocs.org]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. scientificspectator.com [scientificspectator.com]

- 6. datahorizzonresearch.com [datahorizzonresearch.com]

- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Butyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-1-dodecanol, a C16 Guerbet alcohol, is a branched-chain primary alcohol with emerging significance in various industrial applications, including a potential role in pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via the Guerbet reaction are outlined, and its potential applications in drug development as an excipient are discussed. This document aims to serve as a core reference for researchers and professionals in the fields of chemistry and pharmaceutical sciences.

Discovery and History

The history of this compound is intrinsically linked to the discovery of the Guerbet reaction by the French chemist Marcel Guerbet in the late 19th century. While Guerbet's initial publications in the 1890s focused on the self-condensation of lower alcohols like n-butanol to form 2-ethylhexanol, his work laid the foundation for the synthesis of a wide range of β-alkylated primary alcohols, which came to be known as Guerbet alcohols.[1] There is some historical debate, as Russian chemist Vladimir Markovnikov may have made similar observations earlier.

The specific synthesis and characterization of this compound, a C16 Guerbet alcohol, is a more recent development stemming from the broader exploration of the Guerbet reaction with longer-chain fatty alcohols. The reaction itself involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst, resulting in a larger, branched-chain alcohol.[1]

Physicochemical Properties

This compound is a C16 branched-chain primary alcohol. Its structure imparts properties such as a low melting point and good fluidity, which are characteristic of Guerbet alcohols.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₄O | [2] |

| Molecular Weight | 242.45 g/mol | [2] |

| CAS Number | 21078-85-3 | |

| Appearance | Oily liquid (presumed) | General property of Guerbet alcohols |

| Density | 0.835 g/mL | [2] |

| Solubility | Practically insoluble in water; miscible with alcohols and oils (presumed) | General property of Guerbet alcohols |

Note: Due to limited publicly available data, some properties are presumed based on the general characteristics of Guerbet alcohols.

Synthesis of this compound

The primary method for synthesizing this compound is the Guerbet reaction, which involves the self-condensation of 1-octanol. The reaction proceeds through a series of steps: dehydrogenation of the alcohol to an aldehyde, aldol condensation, dehydration to an unsaturated aldehyde, and finally, hydrogenation to the saturated branched alcohol.[1]

General Reaction Scheme

The overall reaction for the synthesis of this compound from 1-octanol is as follows:

2 CH₃(CH₂)₇OH → CH₃(CH₂)₇CH(CH₂CH₂CH₂CH₃)CH₂OH + H₂O

Experimental Protocol: Guerbet Condensation of 1-Octanol

The following is a generalized experimental protocol for the synthesis of a Guerbet alcohol, adapted for the synthesis of this compound from 1-octanol.

Materials:

-

1-Octanol

-

Sodium hydroxide (or potassium hydroxide)

-

Hydrogenation catalyst (e.g., Raney nickel, palladium on carbon)

-

Inert solvent (optional, e.g., xylene)

-

Nitrogen gas supply

-

Standard laboratory glassware for reflux, distillation, and extraction

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark trap (to remove water), a thermometer, and a nitrogen inlet.

-

Charging the Reactor: The flask is charged with 1-octanol and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1-5 mol% relative to the alcohol). A hydrogenation catalyst may also be added at this stage, or in a subsequent step.

-

Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere.

-

Heating and Reaction: The reaction mixture is heated to a high temperature, typically in the range of 180-250°C, with vigorous stirring. The water produced during the reaction is continuously removed via the Dean-Stark trap.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting alcohol and the formation of the Guerbet alcohol.

-

Work-up and Purification:

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The basic catalyst is neutralized with an acid (e.g., sulfuric acid or hydrochloric acid).

-

If a heterogeneous hydrogenation catalyst was used, it is removed by filtration.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The crude product is purified by vacuum distillation to separate the unreacted 1-octanol and any byproducts from the desired this compound.

-

Logical Workflow for Guerbet Synthesis

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure.

Expected ¹H NMR (Proton NMR) Signals:

-

A triplet corresponding to the terminal methyl group of the butyl chain.

-

A triplet corresponding to the terminal methyl group of the dodecyl chain.

-

A complex multiplet region for the numerous methylene (-CH₂) groups in the backbone and side chain.

-

A doublet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

A multiplet for the methine proton at the branch point (-CH-).

-

A broad singlet for the hydroxyl proton (-OH).

Expected ¹³C NMR (Carbon NMR) Signals:

-

Two distinct signals for the terminal methyl carbons.

-

Multiple signals in the aliphatic region for the methylene carbons.

-

A signal for the methine carbon at the branch point.

-

A signal for the carbon bearing the hydroxyl group, shifted downfield.

Expected IR (Infrared) Spectroscopy Bands:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Strong C-H stretching absorptions in the region of 2850-2960 cm⁻¹.

-

A C-O stretching absorption in the region of 1000-1100 cm⁻¹.

Expected Mass Spectrometry (MS) Fragmentation:

-

The molecular ion peak (M⁺) would be expected at m/z = 242.

-

Fragmentation patterns would likely involve the loss of water (M-18) and alpha-cleavage around the hydroxyl group.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the properties of Guerbet alcohols, in general, suggest several potential uses as pharmaceutical excipients.

Potential Roles as a Pharmaceutical Excipient

-

Solubilizer and Emollient: Due to its branched structure and lipophilic nature, this compound could function as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) in topical and transdermal formulations. Its emollient properties would also be beneficial in skin-care-related drug products.

-

Penetration Enhancer: Longer-chain Guerbet alcohols, such as 2-octyl-1-dodecanol, have been investigated as penetration enhancers in transdermal drug delivery systems.[3] It is plausible that this compound could exhibit similar properties, facilitating the transport of APIs across the skin barrier.

-

Component of Lipid-Based Drug Delivery Systems: Its oil-like properties make it a candidate for inclusion in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions, which are designed to enhance the oral bioavailability of poorly soluble drugs.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research to suggest that this compound has direct biological activity or interacts with specific signaling pathways in a pharmacologically relevant manner. Its primary role in a pharmaceutical context would likely be as an inactive ingredient that helps to deliver the active drug substance effectively.

Conclusion

This compound, a C16 Guerbet alcohol, represents a class of branched-chain primary alcohols with a unique set of physicochemical properties that make them suitable for a variety of industrial applications. While its specific use in drug development is not yet well-established, its characteristics as a solubilizer, emollient, and potential penetration enhancer suggest that it could be a valuable excipient in the formulation of topical, transdermal, and lipid-based drug delivery systems. Further research into the specific properties and toxicological profile of this compound is warranted to fully explore its potential in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Butyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the laboratory-scale synthesis of 2-Butyl-1-dodecanol, a branched-chain primary alcohol. The primary synthesis route detailed is the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol[1][2]. An alternative two-step method involving an aldol reaction followed by reduction is also presented.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₄O[3] |

| Molecular Weight | 186.33 g/mol [4][5] |

| CAS Number | 3913-02-8[4][5] |

| Appearance | Colorless oily liquid with a sweet odor[5] |

| Boiling Point | 145-149 °C |

| Density | 0.833 g/mL at 25 °C |

Synthesis via Guerbet Reaction

The Guerbet reaction is a robust method for the synthesis of branched alcohols[1][2][6]. The overall reaction for the synthesis of this compound involves the dimerization of 1-hexanol.

Reaction Scheme

Caption: Overall Guerbet reaction of 1-hexanol to this compound.

Experimental Protocol

This protocol is adapted from a similar Guerbet reaction for the synthesis of isododecyl alcohol[4].

Materials:

-

1-Hexanol (Reagent Grade)

-

Sodium Hydroxide (NaOH)

-

Zinc Oxide (ZnO)

-

Nitrogen gas (inert atmosphere)

-

Reaction kettle with a water separator and condenser

-

Heating mantle

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

To a reaction kettle connected to a water separator, add 204g of 1-hexanol, 10.2g of sodium hydroxide, and 1.13g of zinc oxide[4].

-

Purge the reaction kettle with nitrogen gas to establish an inert atmosphere[4].

-

Under the nitrogen atmosphere, slowly heat the mixture to 210 °C while stirring[4].

-

Maintain the reaction at 210 °C for 3 hours. Water will be collected in the separator as the reaction proceeds[4].

-

After 3 hours, cool the reaction mixture to room temperature.

-

Filter the crude product to remove the catalyst and any solid byproducts.

-

Purify the filtrate by vacuum distillation to obtain this compound[4].

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Hexanol (204g) | [4] |

| Catalyst | Zinc Oxide (1.13g) | [4] |

| Base | Sodium Hydroxide (10.2g) | [4] |

| Reaction Temperature | 210 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | ~86% (160g of isododecyl alcohol) | [4] |

Guerbet Reaction Mechanism Workflow

The Guerbet reaction proceeds through a four-step mechanism: dehydrogenation, aldol condensation, dehydration, and hydrogenation[7][8].

Caption: The four key steps of the Guerbet reaction mechanism.

Synthesis via Aldol Reaction and Reduction

An alternative laboratory synthesis involves the aldol condensation of n-hexanal followed by a two-step reduction[9].

Reaction Scheme

Caption: Synthesis of this compound via aldol condensation and reduction.

Experimental Protocol

This protocol is based on a patented synthetic method[9].

Step 1: Aldol Condensation

Materials:

-

n-Hexanal

-

Barium Hydroxide (Ba(OH)₂) aqueous solution

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Mix an aqueous solution of barium hydroxide with n-hexanal. The molar ratio of barium hydroxide to n-hexanal should be between 1% and 10%[9].

-

Heat the mixture to reflux for a period of time (e.g., 1 hour)[9].

-

After cooling, perform a liquid-liquid separation.

-

The organic layer is then concentrated under reduced pressure to yield 2-butyl-2-octenal[9].

Step 2: Reduction

Materials:

-

2-Butyl-2-octenal

-

Methanol

-

Palladium on carbon (Pd/C)

-

Sodium borohydride (NaBH₄)

-

Hydrogen source

-

Reaction flask

-

Stirring apparatus

-

Ethyl acetate

-

Saturated salt solution

Procedure:

-

Dissolve the 2-butyl-2-octenal in methanol and add palladium on carbon as a catalyst[9].

-

Pressurize the vessel with hydrogen and heat to reflux to convert the starting material into a mixture of the corresponding aldehyde and alcohol[9].

-

To this mixture, add sodium borohydride and stir at room temperature for a period of time[9].

-

Gently warm the reaction to 50 °C and continue to react[9].

-

After the reaction is complete, add water and stir.

-

Remove the methanol via vacuum distillation.

-

Add a saturated salt solution and extract the product twice with ethyl acetate[9].

-

Combine the ethyl acetate layers, concentrate under reduced pressure, and then purify by vacuum distillation to obtain this compound[9].

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Catalyst (Aldol) | Barium Hydroxide | [9] |

| Molar Ratio (Catalyst:Aldehyde) | 1% - 10% | [9] |

| Reducing Agent 1 | Palladium on Carbon (Pd/C) | [9] |

| Reducing Agent 2 | Sodium Borohydride (NaBH₄) | [9] |

| Weight Ratio (NaBH₄:Aldehyde/Alcohol mix) | (0.7 - 2.0) : 1 | [9] |

| Final Purification | Vacuum Distillation | [9] |

Logical Workflow for Aldol-Reduction Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 2. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 3. This compound [stenutz.eu]

- 4. 2-BUTYL-1-OCTANOL synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. CN108191607A - The synthetic method of 2- butyl -1- octanols - Google Patents [patents.google.com]

Application Note: Analytical Methods for the Detection of 2-Butyl-1-dodecanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyl-1-dodecanol is a long-chain branched alcohol that finds application in various industrial and pharmaceutical formulations as a solvent, emollient, and viscosity-modifying agent. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and stability studies. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas chromatography is a well-established technique for the separation of volatile and semi-volatile compounds like this compound. The sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The separated analyte then enters a mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum provides a unique fingerprint for identification and can be used for quantification.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of the sample matrix (e.g., plasma, formulation buffer), add 50 µL of an internal standard (IS) solution (e.g., 2-Octyl-1-dodecanol at 10 µg/mL in methanol).

-

Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or hexane).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., hexane or ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion for this compound: To be determined experimentally (likely a characteristic fragment).

-

Qualifier Ion(s) for this compound: To be determined experimentally.

-

Quantifier Ion for IS (2-Octyl-1-dodecanol): To be determined experimentally.

-

Quantitative Data (Example)

| Parameter | Value |

| Linearity Range | 10 ng/mL - 2000 ng/mL (r² > 0.995) |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Recovery | 85% - 105% |

| Precision (%RSD) | < 15% |

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle

For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC-MS/MS is the method of choice. Since this compound lacks a strong chromophore for UV detection, a derivatization step is employed to improve its ionization efficiency for mass spectrometry. In this protocol, phenyl isocyanate is used as a derivatizing agent, which reacts with the hydroxyl group of the alcohol. The derivatized analyte is then separated by reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Sample Preparation and Derivatization

-

Perform Liquid-Liquid Extraction as described in the GC-MS protocol (Section 1).

-

After evaporating the extraction solvent, reconstitute the residue in 200 µL of acetonitrile.

-

Add 25 µL of phenyl isocyanate.

-